10-epi-Docetaxel
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Overview
Description
10-epi-Docetaxel is a derivative of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. Docetaxel is a semi-synthetic product derived from 10-deacetylbaccatin III, a non-cytotoxic precursor extracted from the needles of the European yew tree, Taxus baccata . This compound shares a similar structure to docetaxel but with slight modifications that can influence its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-epi-Docetaxel typically involves multiple steps starting from 10-deacetylbaccatin III. The process includes protection and deprotection steps, esterification, and selective oxidation reactions. One common synthetic route involves the following steps:
Protection of hydroxyl groups: Using protecting groups such as silyl ethers to protect the hydroxyl groups on 10-deacetylbaccatin III.
Esterification: Reacting the protected intermediate with a suitable esterifying agent to introduce the desired ester groups.
Selective oxidation: Using oxidizing agents like Dess-Martin periodinane to selectively oxidize specific positions on the molecule.
Deprotection: Removing the protecting groups to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
10-epi-Docetaxel undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify specific functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Dess-Martin periodinane, Jones reagent.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives with potential therapeutic applications .
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.
Biology: Investigated for its interactions with cellular components and its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential chemotherapeutic agent with improved efficacy and reduced toxicity compared to docetaxel.
Industry: Utilized in the development of novel drug delivery systems and formulations .
Mechanism of Action
10-epi-Docetaxel exerts its effects by binding to microtubules, stabilizing their structure, and preventing their depolymerization. This disrupts the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. The compound primarily targets the β-tubulin subunit of microtubules, inhibiting their dynamic instability and blocking cell proliferation .
Comparison with Similar Compounds
10-epi-Docetaxel is similar to other taxane derivatives, such as:
Docetaxel: The parent compound, widely used in cancer therapy.
Paclitaxel: Another well-known taxane with a slightly different structure and mechanism of action.
Cabazitaxel: A newer taxane derivative with improved efficacy against certain resistant cancer types
Uniqueness
This compound is unique due to its specific structural modifications, which can result in different pharmacokinetic and pharmacodynamic properties. These modifications may enhance its therapeutic potential and reduce side effects compared to other taxanes .
Properties
Molecular Formula |
C43H53NO14 |
---|---|
Molecular Weight |
807.9 g/mol |
IUPAC Name |
[(2S,3S,4S,7S,9S,10S,12S,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28-,30-,31-,32+,33+,35-,41+,42-,43?/m0/s1 |
InChI Key |
ZDZOTLJHXYCWBA-DEFGFVJZSA-N |
Isomeric SMILES |
CC1=C2[C@@H](C(=O)[C@@]3([C@H](C[C@H]4[C@]([C@@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
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